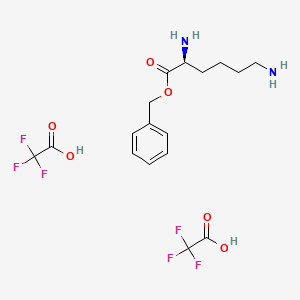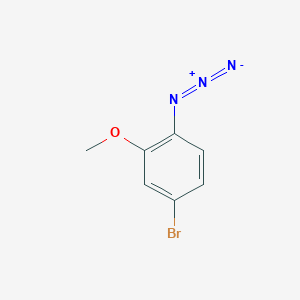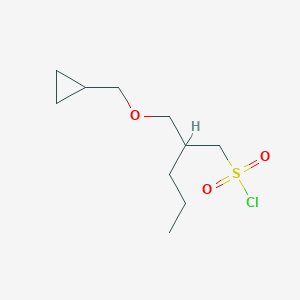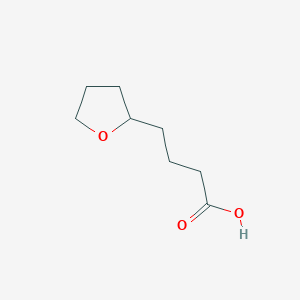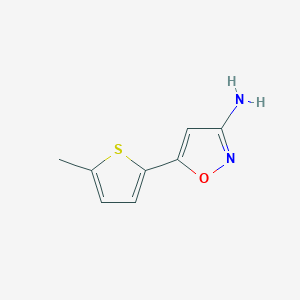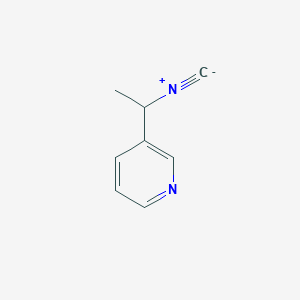![molecular formula C10H23N3 B13615018 Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
Dimethyl[4-(piperazin-1-YL)butyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[4-(piperazin-1-YL)butyl]amine is an organic compound with the molecular formula C10H23N3. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(piperazin-1-YL)butyl]amine typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chlorobutane followed by N-methylation using formaldehyde and formic acid. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization is also common to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[4-(piperazin-1-YL)butyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl[4-(piperazin-1-YL)butyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl[4-(piperazin-1-YL)butyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative with similar applications but different pharmacokinetic properties.
1-Butylpiperazine: Another derivative with distinct chemical and biological characteristics.
Uniqueness
Dimethyl[4-(piperazin-1-YL)butyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C10H23N3 |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C10H23N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 |
Clave InChI |
XEMCKCKDZSXQPY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


